![molecular formula C7H3Br2N3 B2369138 5,8-ジブロモピリド[4,3-d]ピリミジン CAS No. 2228883-50-7](/img/structure/B2369138.png)
5,8-ジブロモピリド[4,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromopyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Br2N3. It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two bromine atoms at the 5th and 8th positions of the bicyclic structure.
科学的研究の応用
5,8-Dibromopyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromopyrido[4,3-d]pyrimidine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones, which produces 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives . These dibromo derivatives can then be used as precursors for further chemical transformations.
Industrial Production Methods
Industrial production of 5,8-Dibromopyrido[4,3-d]pyrimidine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction yields, reduce reaction times, and minimize environmental impact .
化学反応の分析
Types of Reactions
5,8-Dibromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions used. For example, substitution reactions with amines can yield aminopyrido[4,3-d]pyrimidine derivatives .
作用機序
its derivatives may exert effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways . The exact molecular targets and pathways would depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidine: The parent compound without bromine substitutions.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A reduced form of the bicyclic structure.
Pyrimido[4,5-d]pyrimidine: A structurally similar compound with different substitution patterns.
Uniqueness
The bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5,8-dibromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUPDJDJYWGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
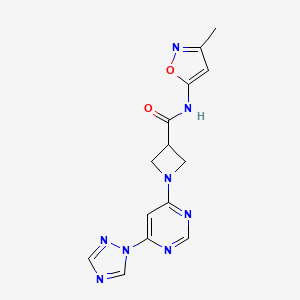
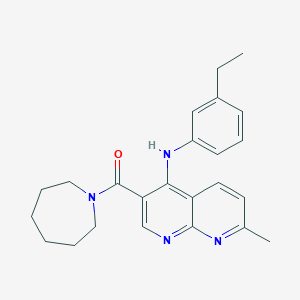
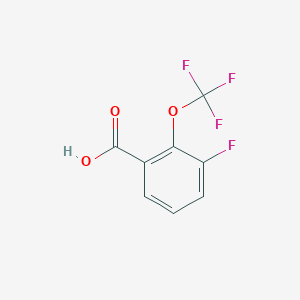
![2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2369060.png)
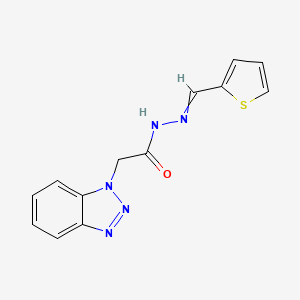
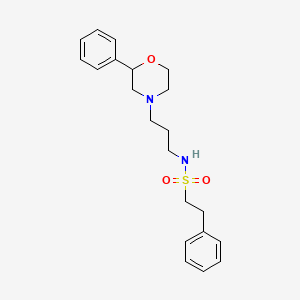
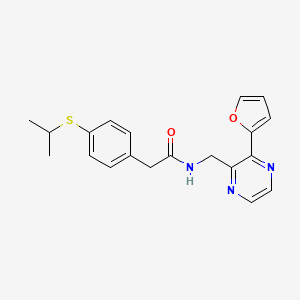
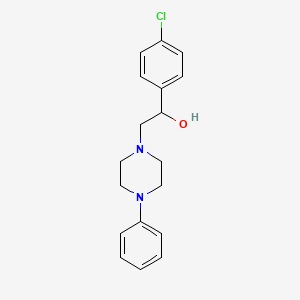
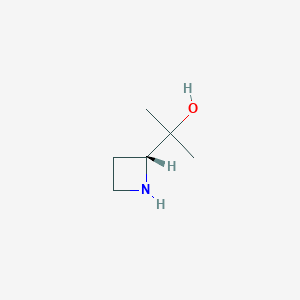
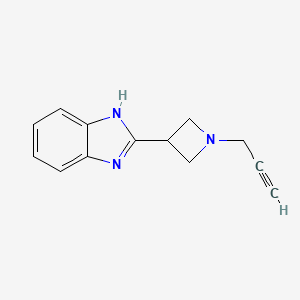
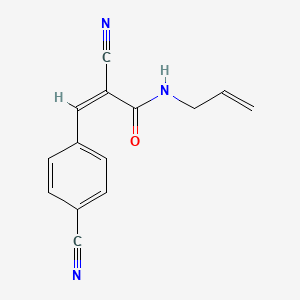
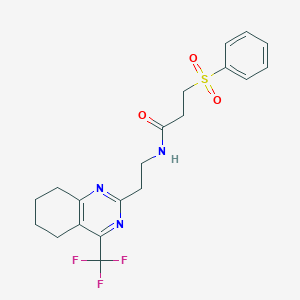
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
